molecular formula C26H16ClNO2S B11533130 2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11533130
M. Wt: 441.9 g/mol
InChI Key: WPTJANLCUFAVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a naphthalene moiety, an imine group, and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps. One common approach is the condensation reaction between naphthalen-1-ylamine and benzaldehyde to form the imine intermediate. This intermediate is then reacted with 3-chloro-1-benzothiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The benzothiophene ring may interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(NAPHTHALEN-1-YL)ETHANAMINE: A simpler compound with a naphthalene moiety and an amine group.

    2-(NAPHTHALEN-1-YL)PYRIDINE: Contains a naphthalene ring and a pyridine ring.

    DICHLOROANILINE: An aniline derivative with two chlorine atoms.

Uniqueness

2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a naphthalene moiety, an imine group, and a benzothiophene ring

Properties

Molecular Formula

C26H16ClNO2S

Molecular Weight

441.9 g/mol

IUPAC Name

[2-(naphthalen-1-yliminomethyl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C26H16ClNO2S/c27-24-20-12-4-6-15-23(20)31-25(24)26(29)30-22-14-5-2-9-18(22)16-28-21-13-7-10-17-8-1-3-11-19(17)21/h1-16H

InChI Key

WPTJANLCUFAVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3OC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.